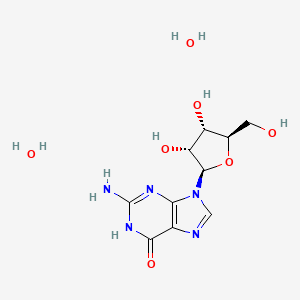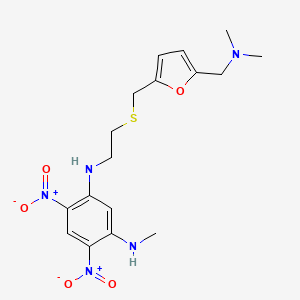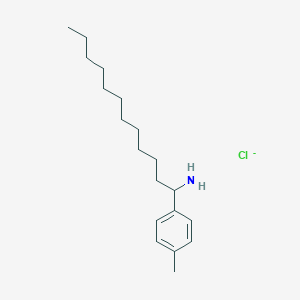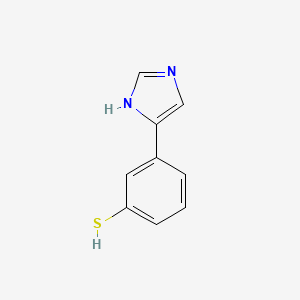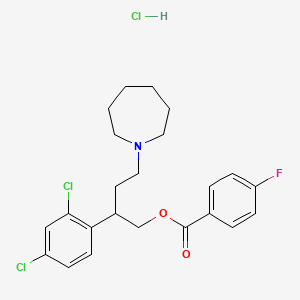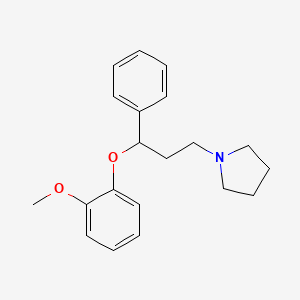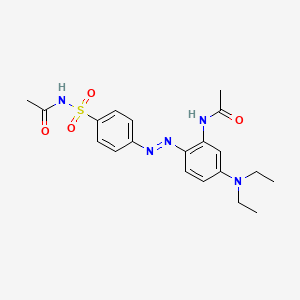
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various industrial applications, including dyes and pigments. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide typically involves a multi-step process:
Diazotization: The starting material, 2-(Acetylamino)-4-(diethylamino)aniline, is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulfonamide to form the azo compound.
Acetylation: The final step involves acetylation of the sulfonamide group to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines.
Scientific Research Applications
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in its activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-((4-((2-(Acetylamino)-4-(methylamino)phenyl)azo)phenyl)sulphonyl)acetamide
- N-((4-((2-(Acetylamino)-4-(ethylamino)phenyl)azo)phenyl)sulphonyl)acetamide
Uniqueness
N-((4-((2-(Acetylamino)-4-(diethylamino)phenyl)azo)phenyl)sulphonyl)acetamide is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
CAS No. |
66543-04-2 |
|---|---|
Molecular Formula |
C20H25N5O4S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[2-[[4-(acetylsulfamoyl)phenyl]diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C20H25N5O4S/c1-5-25(6-2)17-9-12-19(20(13-17)21-14(3)26)23-22-16-7-10-18(11-8-16)30(28,29)24-15(4)27/h7-13H,5-6H2,1-4H3,(H,21,26)(H,24,27) |
InChI Key |
WADCGQGEVMAPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


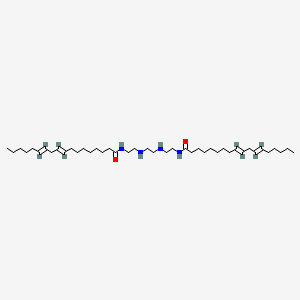
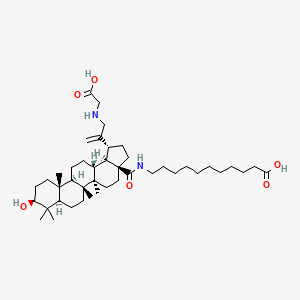


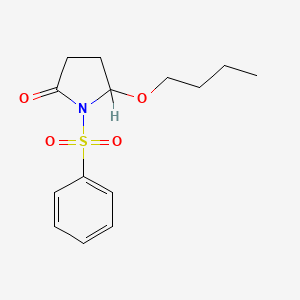

![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
